molecular formula C21H26N4O4S B11021837 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021837
M. Wt: 430.5 g/mol
InChI Key: ULBZAPLFYIJFPV-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a diethylsulfamoyl group at the para position of the phenyl ring and a 3-methylpyridin-2-ylamine moiety. However, direct pharmacological or structural data for this specific compound are absent in the provided evidence, necessitating inferences from structurally analogous molecules.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H26N4O4S/c1-4-24(5-2)30(28,29)18-10-8-17(9-11-18)25-14-16(13-19(25)26)21(27)23-20-15(3)7-6-12-22-20/h6-12,16H,4-5,13-14H2,1-3H3,(H,22,23,27)

InChI Key

ULBZAPLFYIJFPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another approach involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate, followed by hydrolysis, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be safe, efficient, and environmentally friendly, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 5-Oxopyrrolidine-3-Carboxamide Core

The following compounds share the 5-oxopyrrolidine-3-carboxamide backbone but differ in substituents, influencing their biological and physicochemical properties:

Compound Name / ID (Evidence Source) Key Substituents Biological Activity / Notes
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl, dibenzylimidazolidinone Synthesized as a human neutrophil elastase inhibitor; moderate yield (34%).
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 3,4-Dimethylphenyl, dihydroisoquinoline-sulfonylethyl Cytotoxicity: 55.3% plaque reduction in HEK cells. Lower potency compared to chlorophenyl analogues.
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl, dihydroisoquinoline-sulfonylethyl Higher cytotoxicity (65.3% plaque reduction) than dimethylphenyl variant, indicating halogen substitution enhances activity.
1-{4-[2-(2-Fluoroanilino)-2-Oxoethoxy]Phenyl}-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide 4-Methoxybenzyl, 2-fluoroanilinoethoxy No direct activity data, but the 4-methoxybenzyl group may improve membrane permeability.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance cytotoxicity or target binding, as seen in chlorophenyl (65.3% plaque reduction) vs. dimethylphenyl (55.3%) analogues .
  • Aromatic Substitutions : The 3-methylpyridin-2-yl group in the target compound (absent in analogues) may confer unique selectivity, as pyridine derivatives often modulate kinase or protease activity .
  • Sulfonamide vs.
Functional Group Comparisons
  • Diethylsulfamoyl Phenyl vs. Fluorobenzyl () : The diethylsulfamoyl group is bulkier and more polar than fluorobenzyl, possibly reducing cell permeability but increasing specificity for sulfonamide-binding targets (e.g., carbonic anhydrases).
  • 3-Methylpyridin-2-yl vs. 4-Methoxybenzyl () : The pyridine ring’s nitrogen atom may facilitate hydrogen bonding with biological targets, whereas methoxybenzyl groups enhance lipophilicity .

Biological Activity

1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique structural design that includes a pyrrolidine ring, a sulfonamide group, and a carboxamide functionality, which may enhance its solubility and interaction with various biological targets.

Molecular Characteristics

  • Molecular Formula : C21H26N4O4S
  • Molecular Weight : 430.5 g/mol

The structural complexity of this compound suggests multiple mechanisms of action, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that compounds structurally similar to 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit a range of biological activities:

Antimicrobial Activity

Studies suggest that compounds with sulfonamide groups often demonstrate significant antimicrobial properties. The presence of the diethylsulfamoyl moiety in this compound is likely to enhance its effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Potential

The compound's structural features may also contribute to its anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has shown that pyrrolidine derivatives can inhibit specific enzymes involved in cancer progression, which may also apply to this compound.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes associated with disease pathways. Enzyme inhibitory effects have been observed in related compounds, particularly those targeting cholinesterases and glucosidases, which play roles in neurodegenerative diseases and diabetes management, respectively.

Antioxidant Activity

Compounds structurally related to 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide have demonstrated antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is often assessed through assays measuring free radical scavenging abilities.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of similar pyrrolidine compounds reported significant cytotoxicity against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, suggesting that 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide could follow similar pathways.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that related compounds exhibit strong inhibition of glucosidase enzymes. This inhibition was linked to potential therapeutic effects in managing diabetes by regulating blood sugar levels.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of glucosidase and cholinesterases
AntioxidantSignificant free radical scavenging activity

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